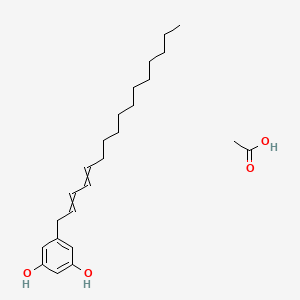
Acetic acid;5-hexadeca-2,4-dienylbenzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;5-hexadeca-2,4-dienylbenzene-1,3-diol is a complex organic compound that features a benzene ring substituted with a hexadeca-2,4-dienyl group and two hydroxyl groups at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-hexadeca-2,4-dienylbenzene-1,3-diol typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of benzene with a hexadeca-2,4-dienyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;5-hexadeca-2,4-dienylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bonds in the hexadeca-2,4-dienyl group can be reduced to single bonds using hydrogenation with palladium on carbon as a catalyst.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones.
Reduction: Saturated hydrocarbons.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
Acetic acid;5-hexadeca-2,4-dienylbenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and resins due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of acetic acid;5-hexadeca-2,4-dienylbenzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. The double bonds in the hexadeca-2,4-dienyl group may also participate in redox reactions, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Catechol: Similar structure with two hydroxyl groups on a benzene ring but lacks the hexadeca-2,4-dienyl group.
Resorcinol: Another benzene derivative with hydroxyl groups at the 1 and 3 positions but without the hexadeca-2,4-dienyl group.
Hydroquinone: Contains hydroxyl groups at the 1 and 4 positions on the benzene ring.
Uniqueness
Acetic acid;5-hexadeca-2,4-dienylbenzene-1,3-diol is unique due to the presence of the long hexadeca-2,4-dienyl chain, which imparts distinct chemical and physical properties compared to other benzene derivatives
Propriétés
Numéro CAS |
93094-21-4 |
|---|---|
Formule moléculaire |
C24H38O4 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
acetic acid;5-hexadeca-2,4-dienylbenzene-1,3-diol |
InChI |
InChI=1S/C22H34O2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(23)19-22(24)18-20;1-2(3)4/h12-15,17-19,23-24H,2-11,16H2,1H3;1H3,(H,3,4) |
Clé InChI |
FTLBOCVNEWTTHO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC=CC=CCC1=CC(=CC(=C1)O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide](/img/structure/B14348357.png)
![[(Ethenyloxy)methyl]cyclohexane](/img/structure/B14348359.png)
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-ethyl-4-nitrobenzamide](/img/structure/B14348364.png)
![4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one](/img/structure/B14348383.png)



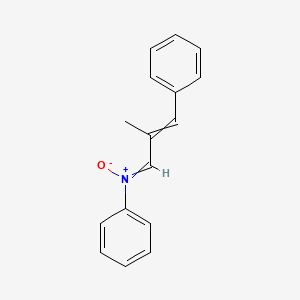
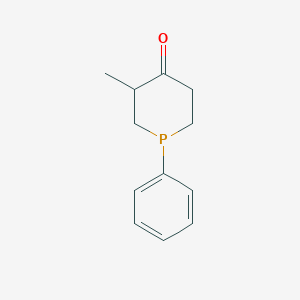
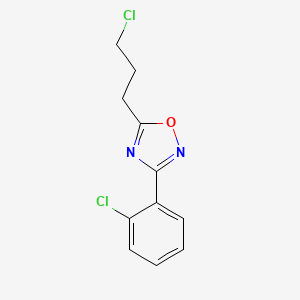

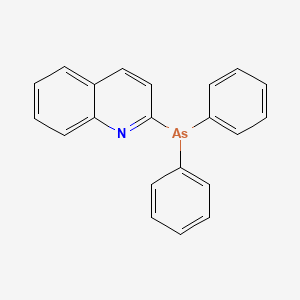
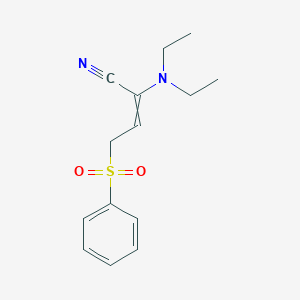
![1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14348448.png)
